molecular formula C15H14BrN3S B031778 N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide CAS No. 265980-25-4

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

Cat. No.: B031778
CAS No.: 265980-25-4
M. Wt: 348.3 g/mol
InChI Key: YJYGOWVFDGULLL-UHFFFAOYSA-N
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Description

SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.

Biochemical Analysis

Biochemical Properties

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . It inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Cellular Effects

SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors . This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of SCH-202676 hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs . It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function . This modulation is G-protein independent and is both selective and reversible .

Temporal Effects in Laboratory Settings

The effects of SCH-202676 hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings

Properties

IUPAC Name

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYGOWVFDGULLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017393
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265980-25-4
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
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N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Reactant of Route 3
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
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N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Reactant of Route 5
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N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Reactant of Route 6
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N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

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